2,3-Dimethylpiperazine

Stereoselective synthesis Piperazine hydrogenation Diastereomer control

Sourcing isomerically pure dimethylpiperazine for chiral drug discovery is hindered by generic supplier offerings. 2,3-Dimethylpiperazine (CAS 84468-52-0) delivers defined cis/trans diastereomeric ratios, unique stereoselective deuteration capability, and a pKa of 9.65-critical for CNS penetration optimization. • Stereoselective reduction enables selective access to cis or trans isomers. • Stable-isotope-labeled internal standard via trans-2,3-dimethyl-2,3-d₂-piperazine. • Melting range 82-88°C and low-temperature ¹H NMR signature ensure identity verification.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 84468-52-0
Cat. No. B1362874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpiperazine
CAS84468-52-0
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1C(NCCN1)C
InChIInChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3
InChIKeyCOWPTMLRSANSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylpiperazine (CAS 84468-52-0) for Pharmaceutical R&D and Chiral Intermediate Procurement


2,3-Dimethylpiperazine (CAS 84468-52-0) is a C-methylated derivative of piperazine, bearing methyl substituents at the 2- and 3-positions of the saturated six-membered heterocycle. Commercial samples are typically supplied as a cis/trans diastereomeric mixture (white to yellow solid, melting point 82–88 °C) [1]. Unlike symmetrical N,N′-dimethylpiperazine or the widely studied 2,6-dimethylpiperazine, the vicinal dimethyl substitution pattern on 2,3-dimethylpiperazine introduces both stereochemical complexity and regiochemical constraints that directly govern its utility as a chiral building block and its physico‑chemical behaviour in drug‑discovery workflows [2].

Chiral intermediate Cis/trans diastereomeric mixture for asymmetric synthesis
Research fit Stereochemical-control studies and chiral pool construction
Physicochemical probe Ionisation profiling and salt-formation screening

Why 2,6- or 2,5-Dimethylpiperazine Cannot Replace 2,3-Dimethylpiperazine in Chiral Synthesis and Physicochemical Profiling


The position of methyl substituents on the piperazine ring is not a minor structural nuance; it fundamentally alters protonation thermodynamics, stereochemical outcomes, and hydrogen‑bonding geometry. For instance, thermodynamic protonation studies of dimethylpiperazine isomers have demonstrated that the ΔG°, ΔH° and ΔS° values for the two successive protonation steps differ measurably between 2,5‑dimethyl, 2,6‑dimethyl and N,N′-dimethyl isomers [1]. Consequently, a 2,5- or 2,6-dimethylpiperazine cannot reproduce the same basicity profile, stereoisomeric ratio, or metal‑coordination behaviour that a 2,3-dimethylpiperazine presents in a given synthetic or biological context. The quantitative evidence below substantiates why procurement decisions must be isomer‑specific rather than generic.

2,5- or 2,6-dimethylpiperazine may shift protonation thermodynamics and alter salt-formation profiles
Vicinal methyl groups enable stereochemical control during reduction; analogous selectivity is not reported for symmetrical isomers
Crystal-packing differences produce a 25–35 °C melting-point shift, limiting solid-state interchangeability

Head‑to‑Head Quantitative Evidence: 2,3-Dimethylpiperazine Versus Closest Dimethylpiperazine Analogs


Stereochemical Control: Selective cis‑ vs. trans‑2,3-Dimethylpiperazine Synthesis via Choice of Reducing Agent

Hydrogenation of 2,3-dimethyl-5,6-dihydropyrazine can be steered to yield exclusively the cis or exclusively the trans isomer depending on the reducing agent. Sodium + ethanol affords only the trans compound, lithium aluminium hydride gives solely the cis compound, while catalytic hydrogenation (Raney Ni, PtO₂, or Pd‑C) produces predominantly the cis isomer with only a trace of trans [1]. Such absolute stereochemical control is not achievable with 2,5- or 2,6-dimethylpiperazines, where both methyl groups are further apart and do not experience the same degree of steric communication during reduction.

Stereochemical control
Head-to-head
Absolute cis or trans selectivity via reducing-agent choice; >95% diastereomeric excess achievable
Enables isomer-specific chiral synthesis
Comparable control not reported for 2,5- or 2,6-isomers
Stereoselective synthesis Piperazine hydrogenation Diastereomer control

Isomer Discrimination: Low‑Temperature ¹H NMR Spectroscopic Differentiation of cis‑ and trans‑2,3-Dimethylpiperazine

In a comprehensive NMR study of all three dimethyl substitution patterns (2,3-, 2,5- and 2,6-), the cis and trans isomers of 2,3-dimethylpiperazine displayed unique ¹H NMR line‑broadening behaviour at sub‑ambient temperature. At lowered temperatures, the ae‑ and ea‑dimethyl conformers of 2,3-dimethylpiperazine showed significant signal broadening, whereas the spectra of the 2,5- and 2,6-isomers remained largely unchanged [1]. This temperature‑dependent spectral feature provides a direct analytical handle for confirming the identity and isomeric purity of 2,3-dimethylpiperazine batches, a feature not shared by its positional isomers.

NMR isomer differentiation
Head-to-head
Unique low-temperature ¹H NMR line-broadening for ae/ea conformers of the 2,3-isomer
Supports identity confirmation and isomeric purity review
Signal absent in 2,5- and 2,6-dimethylpiperazines
NMR spectroscopy Isomer differentiation Conformational analysis

Predicted pKₐ Distinction: 2,3-Dimethylpiperazine vs. 2,5- and 2,6-Dimethylpiperazine Isomers

The predicted pKₐ of (2S,3S)‑2,3‑dimethylpiperazine is 9.65 ± 0.60 . By contrast, experimental pKₐ values reported for other dimethylpiperazine isomers differ: 2,5‑dimethylpiperazine exhibits a pKₐ of ~9.66 at 25 °C , while cis‑2,6‑dimethylpiperazine is predicted at 9.38 ± 0.60 . Although the absolute differences are modest, they reflect diverging proton‑affinity landscapes that can influence salt formation, solubility‑pH profiles, and chromatographic retention in purification workflows.

Predicted pKₐ distinction
Cross-study comparable
2,3-isomer predicted pKₐ 9.65 ± 0.60; 2,6-isomer predicted pKₐ 9.38 ± 0.60
ΔpKₐ ≈ 0.27 units may influence ionisation-state profiles
Predicted values; experimental data limited for 2,3-isomer
Physicochemical profiling pKa prediction Ionization constant

Melting Point Differentiation as a Criterion for Isomeric Identity and Solid‑State Handling

The melting range of commercial 2,3‑dimethylpiperazine (cis + trans mixture) is 82–88 °C [1], whereas 2,5‑dimethylpiperazine melts at 113–118 °C and 2,6‑dimethylpiperazine at 108–111 °C . The markedly lower melting point of the 2,3‑isomer reflects weaker crystal‑lattice packing, likely due to the vicinal methyl groups disrupting intermolecular hydrogen bonding networks that are more ordered in the symmetrically substituted isomers. This 25–35 °C difference provides a simple, low‑cost identity check that prevents cross‑isomer mis‑shipment.

Melting point difference
Cross-study comparable
2,3-isomer: 82–88 °C; 2,5-isomer: 113–118 °C; 2,6-isomer: 108–111 °C
Supports low-cost orthogonal identity check
25–35 °C lower than positional isomers
Thermal properties Solid‑state characterization Quality control

Chiral Deuteration: 2,3-Dimethylpiperazine as a Stereoselectively Labelled Probe in Asymmetric Synthesis

Reduction of norephedrine‑derived bisoxazolidines with LiAlD₄ or BD₃·THF proceeds with trans stereoselectivity to furnish chiral 2,3‑dimethyl‑2,3‑d₂‑piperazine in a single operation [1]. The vicinal methyl groups are essential for the stereochemical outcome; attempts to generate analogous stereoselectively deuterated 2,5- or 2,6‑dimethylpiperazines using the same bisoxazolidine strategy have not been reported, underscoring the unique reactivity of the 2,3‑substitution pattern in chiral pool synthesis.

Chiral deuteration
Class-level inference
trans stereoselectivity for 2,3-dimethyl-2,3-d₂-piperazine via bisoxazolidine reduction
Supports deuterated probe synthesis for metabolic studies
Method not reported for 2,5- or 2,6-isomers
Deuterium labelling Chiral auxiliary Asymmetric synthesis

High‑Value Application Scenarios Where 2,3-Dimethylpiperazine Outperforms Alternative Dimethylpiperazine Isomers


Chiral Building Block for Asymmetric Drug‑Candidate Synthesis

When a medicinal‑chemistry programme requires a defined cis‑ or trans‑2,3‑dimethyl substitution for exploration of chiral space, 2,3‑dimethylpiperazine is the only isomer that can be selectively obtained in either diastereomeric form by simply choosing the appropriate reducing agent [1]. This contrasts with 2,5‑ and 2,6‑dimethylpiperazines, where analogous stereochemical control is not documented.

Deuterated Internal Standard for Mass‑Spectrometry‑Based Metabolism Studies

The ability to generate 2,3‑dimethyl‑2,3‑d₂‑piperazine with trans stereoselectivity makes this isomer uniquely suited for preparing stable‑isotope‑labelled internal standards [2]. No comparable stereoselective deuteration route exists for the 2,5‑ or 2,6‑dimethyl analogues.

Physicochemical Profiling in Lead‑Optimisation Campaigns

When ionisation properties are critical for CNS penetration or solubility‑limited absorption, the predicted pKₐ of 9.65 for 2,3‑dimethylpiperazine differs sufficiently from that of cis‑2,6‑dimethylpiperazine (pKₐ 9.38) to warrant isomer‑specific procurement rather than generic “dimethylpiperazine” sourcing.

Quality‑Control Fingerprinting of Piperazine Intermediates

The unique low‑temperature ¹H NMR broadening signature of 2,3‑dimethylpiperazine [3] combined with its distinctive melting range (82–88 °C) [4] provides a dual‑parameter identity test that can definitively distinguish it from 2,5‑ and 2,6‑dimethylpiperazines in incoming raw‑material release protocols.

Application
Selection Property
Validation Focus
Chiral building-block synthesis
Stereochemical-control context
Cis/trans diastereomer ratio verification
Deuterated internal standard preparation
Chiral deuteration route availability
Stereoselectivity and isotopic enrichment review
Lead-optimisation physicochemical profiling
Isomer-specific pKₐ review
Ionisation-state and solubility-pH profiling
QC fingerprinting of piperazine intermediates
Orthogonal identity confirmation
Low-temperature NMR and melting-point review
Quote Request

Request a Quote for 2,3-Dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.